molecular formula C6H6N4O B2959829 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one CAS No. 21230-41-1

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No. B2959829
CAS RN: 21230-41-1
M. Wt: 150.141
InChI Key: WBXDLPBLGCAUFX-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” involves the use of the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis strategies and approaches to these derivatives have been reported in comprehensive data from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is characterized by the presence of the pyrazolo[3,4-d]pyrimidine scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” are primarily associated with its role as a CDK2 inhibitor . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent. It has shown promising results in increasing neurite outgrowth and synapse formation in hippocampal neurons in culture. Additionally, it exhibited synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model and improved memory and enhanced attention in several animal models .

Anticancer Activity

The compound has demonstrated significant inhibitory activity against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with low IC50 values, indicating its potential as an anticancer agent .

Synthesis of Heterocyclic Derivatives

It serves as a precursor in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles. These synthesized compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .

Cytotoxic Activity Evaluation

A series of novel pyrazolo[3,4-d]pyrimidines derived from this compound have been synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

Future Directions

The future directions for “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research could also be conducted to explore its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXDLPBLGCAUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)NC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

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